molecular formula C8H9FN2O B6619506 Urea, 1-(p-fluorophenyl)-3-methyl- CAS No. 772-55-4

Urea, 1-(p-fluorophenyl)-3-methyl-

Cat. No. B6619506
CAS RN: 772-55-4
M. Wt: 168.17 g/mol
InChI Key: MGVNYJAWTVSWFD-UHFFFAOYSA-N
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Description

Urea, 1-(p-fluorophenyl)-3-methyl- (UFPM) is an organic compound belonging to the group of urea derivatives. It is a colorless, crystalline solid with a melting point of approximately 150°C. UFPM is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds, and is also used in the preparation of a variety of other compounds. UFPM has a wide range of applications in the fields of chemistry, biology, and medicine, and is a valuable research tool for scientists.

Scientific Research Applications

Urea, 1-(p-fluorophenyl)-3-methyl- has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, and is also used as a reagent for the synthesis of a variety of other compounds. Urea, 1-(p-fluorophenyl)-3-methyl- has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of a variety of other compounds, such as dyes, catalysts, and polymers. Urea, 1-(p-fluorophenyl)-3-methyl- is also used as a research tool in the fields of chemistry, biology, and medicine.

Mechanism of Action

Urea, 1-(p-fluorophenyl)-3-methyl- is an intermediate in the synthesis of a variety of organic compounds. It can be used as a starting material for the synthesis of a variety of other compounds, and is also used as a reagent for the synthesis of a variety of other compounds. Urea, 1-(p-fluorophenyl)-3-methyl- is a versatile compound that can be used in a variety of reactions, and its mechanism of action is dependent on the reaction conditions and the type of reaction being carried out.
Biochemical and Physiological Effects
Urea, 1-(p-fluorophenyl)-3-methyl- has been studied for its biochemical and physiological effects. It has been found to have antifungal, antibacterial, and anti-inflammatory properties, and has been used in the treatment of a variety of diseases, including cancer. Urea, 1-(p-fluorophenyl)-3-methyl- has also been found to have antioxidant and anti-tumor properties, and has been used in the treatment of a variety of other diseases.

Advantages and Limitations for Lab Experiments

Urea, 1-(p-fluorophenyl)-3-methyl- has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of Urea, 1-(p-fluorophenyl)-3-methyl- is its low cost and availability, making it an ideal reagent for laboratory experiments. Urea, 1-(p-fluorophenyl)-3-methyl- is also relatively stable and can be stored for long periods of time. However, Urea, 1-(p-fluorophenyl)-3-methyl- is a highly reactive compound and should be handled with care, and its use should be limited to experienced scientists and technicians.

Future Directions

Urea, 1-(p-fluorophenyl)-3-methyl- has a wide range of applications in the fields of chemistry, biology, and medicine, and is a valuable research tool for scientists. In the future, Urea, 1-(p-fluorophenyl)-3-methyl- may be used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds, and may be used in the treatment of a variety of diseases. In addition, Urea, 1-(p-fluorophenyl)-3-methyl- may be used in the development of new materials, such as polymers and catalysts, and in the development of new methods for the synthesis of a variety of compounds. Urea, 1-(p-fluorophenyl)-3-methyl- may also be used in the development of new analytical techniques and methods, and in the development of new drugs and treatments for a variety of diseases.

properties

IUPAC Name

1-(4-fluorophenyl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVNYJAWTVSWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227948
Record name Urea, 1-(p-fluorophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, 1-(p-fluorophenyl)-3-methyl-

CAS RN

772-55-4
Record name N-(4-Fluorophenyl)-N′-methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-(p-fluorophenyl)-3-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC69426
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-(p-fluorophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Methyl-N'-(4-fluorophenyl)urea was prepared preliminarily from 4-fluorophenyl isocyanate and methylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Using sodium nitrite a nitroso group was introduced into the 5-position of the uracil ring in the obtained 6-amino-3-methyl-1-(4-fluorophenyl)uracil and then reduced with hydrogen gas to prepare 5,6-diamino-1-(4-fluorophenyl)-3-methyluracil.
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Synthesis routes and methods II

Procedure details

N-Methyl-N'-(4-fluorophenyl)urea was prepared preliminarily from 4-fluorophenyl isocyanate and methylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Subsequently, 6-amino-1-(4-fluorophenyl)-3-methyluracil was treated as in Reference Example 2 so that the substituent amino group at the 6-position was converted to a dimethylamino group to yield 6-dimethylamino-1-(4-fluorophenyl)-3-methyluracil. Using a mixed acid that had been prepared with sulfuric acid and nitric acid, a nitro group was introduced into the 5-position of the uracil ring and then reduced with hydrogen gas to prepare 5-amino-6-dimethylamino-1-(4-fluorophenyl)-3-methyluracil.
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